![molecular formula C6H6BNO4 B3201637 [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid CAS No. 1019767-68-0](/img/structure/B3201637.png)

[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid

Descripción general

Descripción

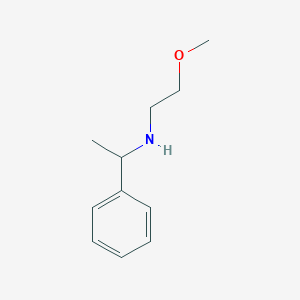

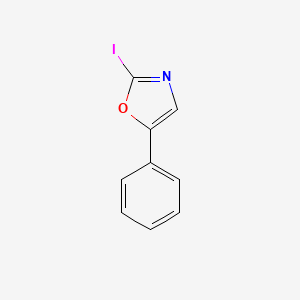

“[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” is a chemical compound with the formula C6H6BNO4 and a molecular weight of 166.927 g/mol . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related compounds has been achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition . This is an efficient one-pot three-component reaction .

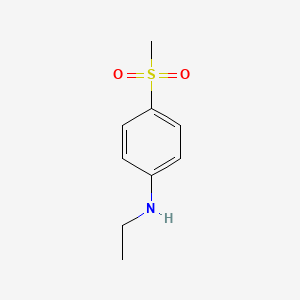

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring fused with a dioxolane ring, with a boronic acid group attached to the 6-position of the pyridine ring .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in Suzuki–Miyaura coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Aplicaciones Científicas De Investigación

Synthesis and Cross-Coupling Reactions

Boronic acids, including pyridine derivatives, are pivotal in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of complex organic molecules. For instance, the synthesis of (Dimethoxy- and Dihalopyridyl)boronic acids demonstrates their utility in creating highly functionalized heteroarylpyridine derivatives through cross-coupling reactions, yielding compounds with potential biological activity (Smith et al., 2008). Such reactions are fundamental in drug discovery and material science, highlighting the role of pyridine boronic acids in advancing synthetic chemistry.

Catalysis and Chemical Sensing

Boronic acid derivatives are also explored for their catalytic properties and sensing capabilities. The study on the reactivity of 3‐pyridinium boronic acid compared with its boronate ion towards 4‐isopropyltropolone in acidic solutions underlines the potential of pyridine boronic acids in developing effective organoboron-based chemosensors (Iwatsuki et al., 2012). This research area is crucial for environmental monitoring, healthcare, and industrial process control.

Material Science and Surface Chemistry

The unique properties of boronic acids, including those derived from pyridine, make them suitable for applications in material science. For example, the electrostatic self-assembly of polyoxometalates on surfaces functionalized with molecular dyes demonstrates the utility of boronic acid derivatives in creating advanced materials with potential applications in electronics and sensing (Zhong et al., 2009). Such materials could be pivotal in developing robust photocurrent converters and sensors.

Drug Discovery and Biological Studies

While the request excluded information on drug use, dosage, and side effects, it's worth noting that boronic acid derivatives, including pyridine-based compounds, play a significant role in medicinal chemistry. Their involvement in synthesizing potential therapeutic agents, demonstrated in studies exploring their antimicrobial, antioxidant, and antiosteoclast activities, underscores the broad applicability of these compounds in pharmaceutical research (Reddy et al., 2012; Flefel et al., 2018).

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s worth noting that the compound’s water solubility is reported to be very high , which could potentially impact its bioavailability.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is commonly used are known to be exceptionally mild and functional group tolerant .

Direcciones Futuras

The future directions for “[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid” and related compounds could involve their use in the development of future effective neurotherapeutic agents . Additionally, borinic acids, a related class of compounds, have shown potential in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Propiedades

IUPAC Name |

[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2,9-10H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIORSSNVQRHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N=C1)OCO2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726125 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019767-68-0 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)

![1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3201616.png)

![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)